molecular formula C13H11Cl2N5O2S B2937440 N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1170384-26-5

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2937440
CAS No.: 1170384-26-5
M. Wt: 372.22
InChI Key: FDTTWYIKJNZXJP-UHFFFAOYSA-N
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Description

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H11Cl2N5O2S and its molecular weight is 372.22. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, specifically the transition from G1 phase to S phase, and the progression through S phase .

Mode of Action

It is known that many cdk2 inhibitors function by binding to the atp-binding pocket of the enzyme, preventing atp from binding and thus inhibiting the kinase activity of cdk2 .

Biochemical Pathways

The inhibition of CDK2 can affect multiple biochemical pathways. Primarily, it can lead to cell cycle arrest at the G1/S transition, preventing cells from entering S phase and replicating their DNA . This can lead to growth inhibition in rapidly dividing cells, such as cancer cells .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a drug can greatly impact its bioavailability and efficacy .

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest, preventing the replication of DNA and the division of cells . This can result in the inhibition of growth in rapidly dividing cells, such as cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, potentially impacting its ability to bind to its target . Additionally, the presence of other molecules can affect the compound’s action, such as competitive inhibitors that can bind to the same target .

Properties

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5O2S/c1-6(2)20-4-3-8(19-20)11(21)16-13-18-17-12(22-13)7-5-9(14)23-10(7)15/h3-6H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTTWYIKJNZXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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